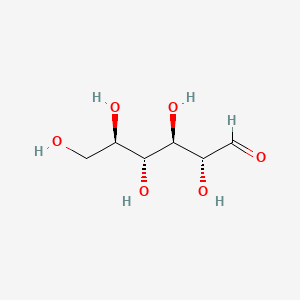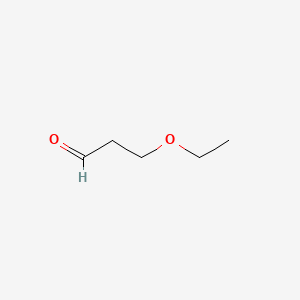
CID 17372
Descripción general
Descripción
CID 17372 is a useful research compound. Its molecular formula is C5HCl3N4 and its molecular weight is 223.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 17372 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 17372 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Protein Function Control
Chemically induced dimerization (CID) is extensively used to manipulate biological systems, particularly for controlling protein function in cells. Recent advancements have led to orthogonal and reversible CID systems, offering unprecedented precision in studying signal transductions and other biological processes (Voss, Klewer, & Wu, 2015).
2. Spatiotemporal Protein Localization
CID has been instrumental in probing dynamic biological processes, especially through the reversible control of protein localization in cells. A novel chemical inducer of protein dimerization, activated and deactivated by light, has been used for controlling processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
3. Gene Regulation and Editing
Engineered proteolysis-targeting chimera-based CID platforms have been developed for inducible gene regulation and gene editing. These platforms allow fine-tuning of gene expression and are applicable in human cells and mice, expanding the scope of gene manipulation tools (Ma et al., 2023).
4. Insights into Cell Biology
CID has resolved numerous problems in cell biology by providing insights into lipid second messengers, small GTPases, and the signaling paradox. It enables specific spatiotemporal manipulation of proteins and systems within a cell, addressing previously intractable issues (DeRose, Miyamoto, & Inoue, 2013).
5. Water Use Efficiency in Agriculture
CID has been used in agriculture to evaluate water use efficiency (WUE) and productivity in barley under different environmental conditions. This application demonstrates CID's potential in improving agricultural practices and breeding programs (Anyia et al., 2007).
6. T Cell Therapy in Regenerative Medicine
The incorporation of inducible caspase-9 in induced pluripotent stem cells (iPSCs) with CID mechanisms has opened new avenues in regenerative medicine, particularly in T cell therapies. This approach mitigates the tumorigenic potential of iPSCs, ensuring safer clinical applications (Ando et al., 2015).
Propiedades
IUPAC Name |
2,6,8-trichloro-1H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCECRKQRKFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17372 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



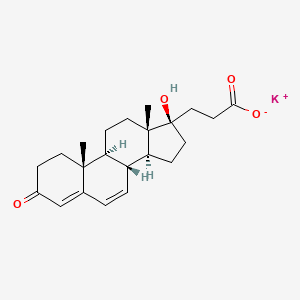
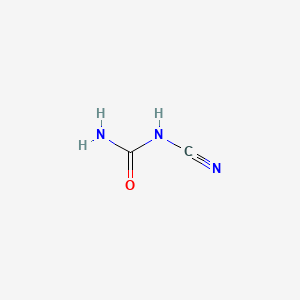


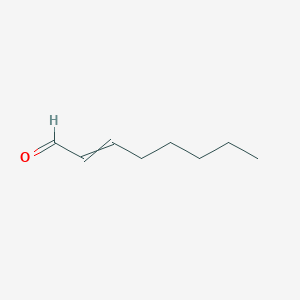
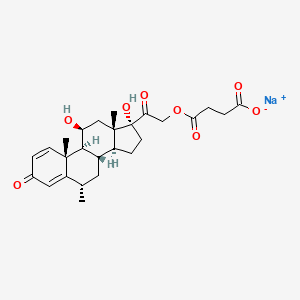
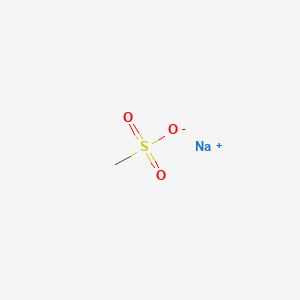



![(2S)-2-{[(2S)-2-azaniumyl-3-phenylpropanoyl]amino}-3-phenylpropanoate](/img/structure/B7821035.png)
